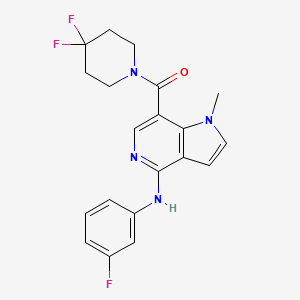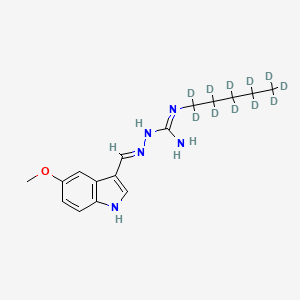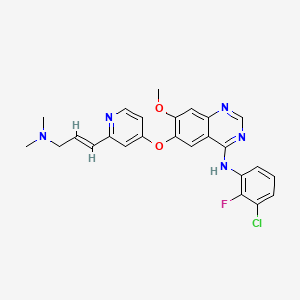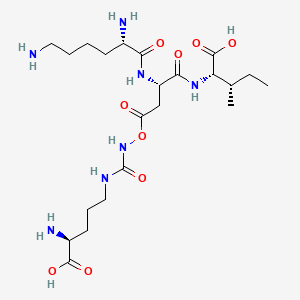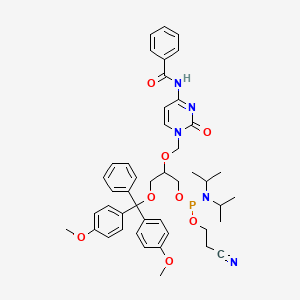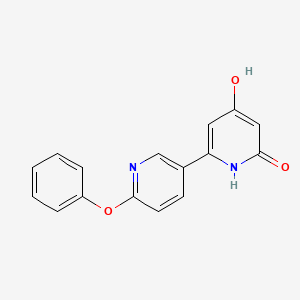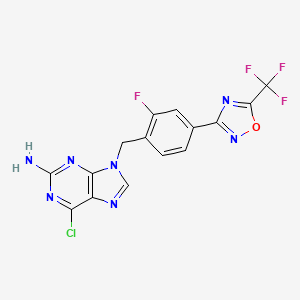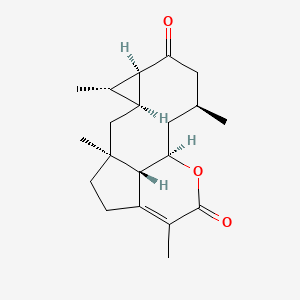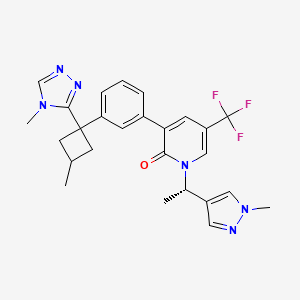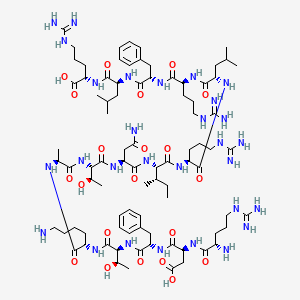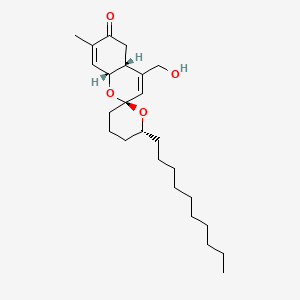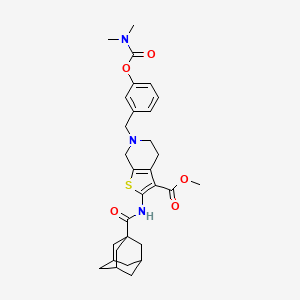
AChE/BChE-IN-18
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
AChE/BChE-IN-18 is a compound known for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase enzymes. These enzymes play crucial roles in the breakdown of acetylcholine, a neurotransmitter involved in many functions, including muscle activation and memory. Inhibiting these enzymes can help increase acetylcholine levels, which is beneficial in treating conditions like Alzheimer’s disease .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of AChE/BChE-IN-18 typically involves multi-step organic reactions. One common method includes the reaction of specific aromatic amines with acyl chlorides to form amides, followed by cyclization reactions to form the core structure. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes steps like crystallization and purification using techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: AChE/BChE-IN-18 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions with electron-withdrawing groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
AChE/BChE-IN-18 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study enzyme inhibition mechanisms.
Biology: Helps in understanding the role of cholinesterase enzymes in various biological processes.
Medicine: Potential therapeutic agent for treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Used in the development of pesticides and nerve agents due to its enzyme inhibitory properties.
Mécanisme D'action
AChE/BChE-IN-18 exerts its effects by binding to the active sites of acetylcholinesterase and butyrylcholinesterase enzymes. This binding inhibits the enzymes’ ability to hydrolyze acetylcholine, leading to increased levels of this neurotransmitter. The compound interacts with both the anionic and esteratic sites of the enzymes, preventing the breakdown of acetylcholine .
Comparaison Avec Des Composés Similaires
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment.
Rivastigmine: Inhibits both acetylcholinesterase and butyrylcholinesterase.
Galantamine: A reversible acetylcholinesterase inhibitor.
Uniqueness: AChE/BChE-IN-18 is unique due to its dual inhibitory action on both acetylcholinesterase and butyrylcholinesterase, making it potentially more effective in increasing acetylcholine levels compared to compounds that inhibit only one of these enzymes .
Propriétés
Formule moléculaire |
C30H37N3O5S |
|---|---|
Poids moléculaire |
551.7 g/mol |
Nom IUPAC |
methyl 2-(adamantane-1-carbonylamino)-6-[[3-(dimethylcarbamoyloxy)phenyl]methyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
InChI |
InChI=1S/C30H37N3O5S/c1-32(2)29(36)38-22-6-4-5-18(12-22)16-33-8-7-23-24(17-33)39-26(25(23)27(34)37-3)31-28(35)30-13-19-9-20(14-30)11-21(10-19)15-30/h4-6,12,19-21H,7-11,13-17H2,1-3H3,(H,31,35) |
Clé InChI |
UOYQDSWAXQIUQP-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)OC1=CC=CC(=C1)CN2CCC3=C(C2)SC(=C3C(=O)OC)NC(=O)C45CC6CC(C4)CC(C6)C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


